4-(6-methoxyquinolin-2-yl)piperazin-2-one
Description
Significance of Quinoline (B57606) Derivatives in Modern Drug Discovery
Quinoline, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent structure in medicinal chemistry. nih.gov Its derivatives have been a fertile source of therapeutic agents for over a century, beginning with the discovery of quinine's antimalarial properties. researchgate.net
The quinoline scaffold is widely regarded as a "privileged structure". nih.govmdpi.com This concept describes molecular frameworks that are capable of binding to multiple, diverse biological targets, making them highly valuable starting points for drug design. nih.govnih.gov The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. prepchem.comasianpubs.org This adaptability has led to the development of numerous quinoline-based drugs and clinical candidates. nih.govmdpi.com The inherent "druggability" of the quinoline moiety, combined with well-established synthetic pathways, solidifies its strong position in contemporary drug discovery. nih.gov
The privileged nature of the quinoline scaffold is reflected in the vast array of biological activities its derivatives have demonstrated in preclinical studies. researchgate.net Researchers have extensively documented the potential of quinoline-containing compounds across various therapeutic areas. These activities include:
Anticancer: Quinoline derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and disrupt angiogenesis (the formation of new blood vessels that feed tumors). nih.govmdpi.com
Antimicrobial: The scaffold is central to many antibacterial drugs, and ongoing research explores new derivatives to combat drug-resistant bacteria. prepchem.comasianpubs.org
Antimalarial: Beyond quinine (B1679958), synthetic quinolines like chloroquine (B1663885) remain important in the fight against malaria, and new hybrids are continuously being developed. asianpubs.orgresearchgate.net
Anti-inflammatory: Certain quinoline compounds have demonstrated significant anti-inflammatory effects in preclinical models. nih.govresearchgate.net
Antiviral and Anti-HIV: The scaffold has been investigated for its potential to inhibit various viruses. nih.govprepchem.com
Neuroprotective: More recent studies have explored quinoline derivatives for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. mspsss.org.uanih.gov
Importance of Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry
Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions (positions 1 and 4). This simple heterocycle is a key building block in a multitude of approved drugs and is the third most common nitrogen heterocycle found in drug discovery.
The piperazine ring's prevalence in medicinal chemistry stems from its unique physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors, and one can be protonated at physiological pH, which can enhance water solubility and bioavailability—critical properties for drug candidates. The piperazine moiety is structurally versatile and can be easily modified at its nitrogen atoms to attach various other chemical groups, allowing for the precise tuning of a molecule's properties and its interactions with biological targets. This has led to its incorporation into drugs for a wide range of conditions, including antipsychotic, antihistamine, and antibiotic therapies.
Rationale for the Strategic Hybridization of Quinoline and Piperazine Scaffolds
The molecular hybridization of quinoline and piperazine is an innovative drug design strategy aimed at creating new chemical entities with potentially superior efficacy or a novel mechanism of action. This approach seeks to combine the beneficial features of both scaffolds into a single molecule.
The rationale for connecting these two powerful pharmacophores includes:
Synergistic or Additive Effects: Combining the biological activities of both a quinoline and a piperazine derivative could lead to a hybrid compound with enhanced potency against a specific target.
Multi-Target Activity: Given that both scaffolds are "privileged," a hybrid molecule may be able to interact with multiple biological targets simultaneously. This is a particularly attractive strategy for complex multifactorial diseases like cancer or Alzheimer's disease. nih.gov
Improved Pharmacokinetics: The piperazine moiety is often incorporated to improve the solubility and bioavailability of the parent quinoline drug, potentially overcoming limitations of earlier compounds.
Overcoming Drug Resistance: Creating novel chemical structures is a key strategy for tackling the growing problem of drug resistance in both infectious diseases and oncology. Quinoline-piperazine hybrids have shown potential in this area, particularly in the development of new antibacterial and antituberculosis agents.
While the strategic rationale for creating quinoline-piperazine hybrids is well-supported in medicinal chemistry literature, detailed preclinical research, including synthesis and biological evaluation, for the specific compound 4-(6-methoxyquinolin-2-yl)piperazin-2-one is not prominently available in published scientific databases as of the latest search. The potential of this specific arrangement of atoms remains a subject for future investigation.
Design Principles for Novel Hybrid Chemical Entities
The design of hybrid molecules like this compound is rooted in the concept of molecular hybridization. This approach involves the covalent linking of two or more pharmacophores to create a new molecule with potentially synergistic or additive biological activities. researchgate.net The rationale is that the resulting hybrid may interact with multiple biological targets or may possess an enhanced affinity for a single target.
Potential for Overcoming Biological Resistance and Improving Efficacy
A significant challenge in modern medicine is the emergence of drug resistance, particularly in the fields of infectious diseases and oncology. rsc.org The development of hybrid molecules is a key strategy to address this issue. By combining two distinct pharmacophores, it is possible to create a molecule that acts via a dual mechanism of action or that can circumvent the resistance mechanisms developed by pathogens or cancer cells. researchgate.net
For instance, in the case of antibacterial agents, quinolone resistance often arises from mutations in the target enzymes or from increased efflux of the drug from the bacterial cell. A quinoline-piperazine hybrid might be able to overcome these resistance mechanisms. The piperazine moiety could, for example, inhibit efflux pumps or introduce a secondary mode of action that is unaffected by the primary resistance mechanism. nih.govpsu.edu This multi-pronged attack can lead to a more robust and durable therapeutic effect.
Contextualization of this compound within Current Academic Research Paradigms
While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structural components place it firmly within the ongoing research into quinoline-piperazine hybrids. Numerous studies have explored the synthesis and biological evaluation of analogous compounds, shedding light on the potential therapeutic applications of this chemical class.
Research has demonstrated that quinoline-piperazine derivatives exhibit significant activity against various pathogens and cancer cell lines. For example, some hybrids have shown potent antituberculosis activity, with some compounds being more effective than existing first- and second-line drugs. nih.govrsc.org Others have been investigated as antileishmanial agents, with promising results in both in vitro and in vivo models. nih.gov
The methoxy (B1213986) group at the 6-position of the quinoline ring is a common feature in many biologically active quinolines. This substitution can influence the electronic properties of the quinoline system and its interaction with biological targets. nih.gov The piperazin-2-one (B30754) moiety, a lactam derivative of piperazine, introduces a degree of conformational rigidity and potential hydrogen bonding interactions that can be crucial for target binding.
The table below summarizes findings from research on structurally related quinoline-piperazine compounds, which can provide insights into the potential activities of this compound.
| Compound Class | Therapeutic Target/Application | Key Findings |
| Quinolone-piperazine sulfonamides/amides | Antibacterial, Antituberculosis | Some compounds displayed significant inhibitory activity against various TB strains, proving more effective than some existing drugs. nih.govrsc.org |
| Quinolone-piperazine/pyrrolidine derivatives | Antileishmanial | Several compounds exhibited better inhibition against the amastigote form of Leishmania donovani than the standard drug miltefosine. nih.gov |
| 6-Methoxy-2-arylquinolines | P-glycoprotein Inhibitors | Certain derivatives were found to be potent inhibitors of the P-glycoprotein efflux pump, which is involved in multidrug resistance in cancer. nih.gov |
| 4-Hydroxy-2-quinolone-3-carboxamides | Anticancer | Derivatives showed cytotoxic effects on breast and colon cancer cell lines. mdpi.com |
These findings underscore the therapeutic potential of the quinoline-piperazine scaffold. Although direct data on this compound is limited, the extensive research on its analogues suggests that it could be a valuable candidate for further investigation in various therapeutic areas, particularly as an antimicrobial or anticancer agent. Future research should focus on the synthesis and detailed biological evaluation of this specific compound to fully elucidate its pharmacological profile and potential clinical utility.
Structure
3D Structure
Properties
IUPAC Name |
4-(6-methoxyquinolin-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-11-3-4-12-10(8-11)2-5-13(16-12)17-7-6-15-14(18)9-17/h2-5,8H,6-7,9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHSYFJGHRWJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Retrosynthetic Analysis of 4-(6-methoxyquinolin-2-yl)piperazin-2-one
A retrosynthetic analysis of the target compound, this compound, suggests a primary disconnection at the C-N bond between the C2 position of the quinoline (B57606) ring and the N4 nitrogen of the piperazin-2-one (B30754) moiety. This bond is typically formed via a nucleophilic aromatic substitution or a related cross-coupling reaction. This disconnection strategy yields two key building blocks: an electrophilic quinoline precursor and a nucleophilic piperazin-2-one.
The electrophilic partner is a 6-methoxyquinoline (B18371) activated at the 2-position, most commonly a 2-chloro-6-methoxyquinoline (B88731) . The nucleophilic partner is piperazin-2-one . Further retrosynthetic breakdown of the 2-chloro-6-methoxyquinoline leads to simpler precursors. The chloro group can be installed from a hydroxyl group at the C2 position (a quinolin-2-one tautomer) using a chlorinating agent like phosphorus oxychloride (POCl₃). The 6-methoxyquinolin-2-one core can be constructed from p-anisidine (B42471) and a suitable three-carbon unit through various classical quinoline cyclization reactions. The piperazin-2-one can be disconnected to ethylenediamine (B42938) and a two-carbon acyl unit, such as a chloroacetic acid derivative.
Established Synthetic Routes for Quinoline-Piperazine Hybrid Compounds and Related Analogues
Synthesis of Key Quinoline Intermediates
The formation of the functionalized quinoline ring is a critical step that dictates the substitution pattern of the final product.
The construction of the quinoline nucleus from anilines and other acyclic precursors is achieved through several classic named reactions. nih.govpharmaguideline.comiipseries.org These methods allow for the preparation of a wide range of substituted quinolines by varying the starting materials. nih.govcore.ac.uk For the target molecule, starting with p-anisidine would directly install the required 6-methoxy substituent.
| Reaction Name | Reactants | Conditions | Description |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Acid-catalyzed, dehydration, cyclization, oxidation | A vigorous reaction that produces quinoline. Substituted anilines yield substituted quinolines. rsc.orgpharmaguideline.comiipseries.org |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | Lewis or Brønsted acid catalyst | A more versatile method than the Skraup synthesis, allowing for a wider range of substituents on the quinoline ring. rsc.orgpharmaguideline.com |
| Combes Synthesis | Aniline, β-diketone | Acid-catalyzed condensation and cyclization | Aniline reacts with a β-diketone to form a Schiff base, which is then cyclized under acidic conditions to yield a 2,4-disubstituted quinoline. pharmaguideline.comiipseries.org |
| Conrad-Limpach-Knorr Synthesis | Aniline, β-ketoester | Thermal cyclization | Reaction between anilines and β-ketoesters can yield either quinolin-4-ones (Conrad-Limpach, lower temp.) or quinolin-2-ones (Knorr, higher temp.). The Knorr synthesis is directly relevant for the precursor to 2-chloroquinoline (B121035). pharmaguideline.com |
| Friedländer Synthesis | 2-aminobenzaldehyde or 2-aminoketone, compound with an α-methylene group | Base or acid catalysis | Condensation reaction that forms the quinoline ring. This method is particularly useful for preparing 2- and 3-substituted quinolines. pharmaguideline.comnih.gov |
| Pfitzinger Reaction | Isatin, carbonyl compound | Basic conditions | Isatin is opened to an isatoic acid derivative, which then condenses with a carbonyl compound to form a quinoline-4-carboxylic acid. pharmaguideline.comiipseries.org |
Modern approaches, including metal-catalyzed mdpi.com and iodine-mediated cyclizations, offer milder conditions and alternative pathways to functionalized quinolines. nih.gov
To be used in coupling reactions, the quinoline intermediate must be activated, typically at the C2 position. A common and effective precursor is a 2-chloroquinoline. An efficient route to substituted 2-chloroquinolines begins with the synthesis of the corresponding quinolin-2-one. researchgate.net
For instance, the Knorr synthesis, reacting p-anisidine with a β-ketoester like ethyl acetoacetate, would produce 6-methoxy-4-methyl-1H-quinolin-2-one. A more direct route to the required 6-methoxy-1H-quinolin-2-one involves the reaction of substituted anilines with malonic acid, followed by cyclization. researchgate.net
Once the 6-methoxy-1H-quinolin-2-one is obtained, it can be converted into the highly reactive 2-chloro-6-methoxyquinoline intermediate. This is typically achieved by heating the quinolin-2-one with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.net This intermediate is now primed for nucleophilic substitution by the piperazin-2-one core. The functionalization of the quinoline scaffold is a key area of research, with many methods developed for regioselective C-H activation to introduce various groups. rsc.orgmdpi.comnih.gov
Preparation of the Piperazin-2-one Core
Piperazin-2-one is a key heterocyclic motif that can be synthesized through several established routes. thieme.de The most classical approach involves the cyclization of precursors derived from ethylenediamine. A common method is the reaction between ethylenediamine and a chloroacetic acid ester. google.com This process typically involves a two-step sequence of substitution followed by intramolecular cyclization and can be complicated by side reactions due to the dual nucleophilicity of ethylenediamine.
A Chinese patent describes a one-pot method where chloroethylamine is reacted with ethyl chloroacetate, followed by the addition of ammonium (B1175870) acetate (B1210297) and a base to promote cyclization, yielding piperazin-2-one. google.com More recent and sophisticated methods include cascade reactions to build the ring system in a single step. For example, a metal-promoted cascade transformation using a chloro allenylamide, a primary amine, and an aryl iodide has been reported to efficiently produce substituted piperazin-2-ones. thieme-connect.com Asymmetric catalytic methods have also been developed to access chiral piperazin-2-ones with high enantioselectivity. acs.orgrsc.org
Coupling Strategies for the Quinoline and Piperazine (B1678402)/Piperazin-2-one Moieties
The final step in constructing the target hybrid molecule is the coupling of the electrophilic quinoline intermediate with the nucleophilic piperazin-2-one. The most common strategy is a nucleophilic aromatic substitution (SₙAr) reaction. nih.gov
In this key bond-forming step, the N4 nitrogen of piperazin-2-one acts as the nucleophile, attacking the electron-deficient C2 position of 2-chloro-6-methoxyquinoline and displacing the chloride leaving group. These reactions are typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a base to neutralize the HCl generated during the reaction. nih.gov Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA). The reaction temperature can range from room temperature to elevated temperatures (60-100 °C) to ensure a reasonable reaction rate. nih.gov
The table below summarizes typical conditions found in the literature for the coupling of N-unsubstituted piperazines to 2-chloroquinolines, which are directly analogous to the synthesis of the target compound.
| Quinoline Intermediate | Piperazine Intermediate | Base | Solvent | Conditions | Reference |
| 2-Chloro-6-fluoro-4-methoxyquinoline | N-Boc-piperazine | K₂CO₃ | DMF | 60 °C | nih.gov |
| 2-Chloro-3-formylquinoline | tert-butyl piperazine-1-carboxylate | K₂CO₃ | Acetonitrile | Reflux | core.ac.uk |
| 1-Chloro-isoquinoline | Various substituted piperazines | K₂CO₃ | DMF | 100 °C | nih.gov |
This SₙAr reaction is a robust and widely used method for forging the critical C-N bond that defines the quinoline-piperazine hybrid structure.
Amide Bond Formation Approaches
The formation of an amide bond is a cornerstone of organic and medicinal chemistry, essential for constructing the piperazin-2-one core of the title compound and for linking piperazine moieties to other chemical scaffolds. nsf.gov Standard protocols for creating amide bonds typically involve the activation of a carboxylic acid, which is then reacted with a primary or secondary amine. nsf.govyoutube.com
A widely used method employs coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt). nih.gov This process involves the initial reaction of the carboxylic acid with EDC and HOBt to form an activated intermediate. Subsequent addition of the desired amine, in this case, a substituted piperazine, leads to the formation of the stable amide linkage. nih.gov The choice of solvent is critical, with aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) being commonly utilized. nih.gov
Recent advancements have focused on developing more environmentally benign and efficient methods. So-called "green chemistry" approaches advocate for the use of water as a reaction solvent. nsf.gov Studies have demonstrated that amide couplings can be significantly accelerated in aqueous nanomicelles, with some reactions reaching completion in as little as one minute. This rapid synthesis is attributed to the hydrophobic effect within the micelles, which brings the reactants into close proximity and facilitates the reaction. nsf.gov
The synthesis of amides can be achieved from various starting materials, including acyl chlorides, anhydrides, and esters, all of which can react with amines via nucleophilic acyl substitution. youtube.com While highly reactive starting materials like acyl chlorides may not require a catalyst, less reactive ones like esters necessitate either acid or base catalysis to proceed efficiently. youtube.com
Sulfonamide Linkages in Related Hybrid Compounds
A prominent strategy in medicinal chemistry involves molecular hybridization, where distinct pharmacophoric units are combined into a single molecule to achieve enhanced or dual biological activities. researchgate.net In the context of quinoline-piperazine structures, the incorporation of a sulfonamide linkage is a common derivatization tactic. nih.govrsc.org
The synthesis of quinoline-sulfonamide hybrids is often a straightforward process. nih.gov A typical route involves the acylation of an aminoquinoline with a substituted benzenesulfonyl chloride. nih.govnih.gov For compounds that already contain a piperazine unit linked to the quinoline core, the derivatization can occur on the piperazine nitrogen. For example, quinoline-piperazine hybrids of sulfonamides have been synthesized by reacting a 2-(piperazin-1-ylmethyl)quinoline (B3376350) intermediate with a sulfonyl chloride, such as 2-fluorobenzenesulfonyl chloride, in a solvent like dichloromethane (DCM) and in the presence of a non-nucleophilic base like Hünig's base (DIPEA). nih.gov This approach allows for the introduction of a diverse array of aryl or alkylsulfonyl groups, enabling a systematic exploration of structure-activity relationships. rsc.org
Application of Click Chemistry for Analogous Structures
Click chemistry, a concept introduced to describe reactions that are modular, high-yielding, and generate minimal byproducts, offers a powerful tool for creating complex molecular architectures. sigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively forms a stable 1,4-disubstituted 1,2,3-triazole ring. sigmaaldrich.combeilstein-journals.org
This methodology can be applied to synthesize analogs of this compound by introducing either an alkyne or an azide (B81097) functional group onto the core structure. For instance, an O-alkynylquinoline derivative can be prepared and subsequently reacted with various aryl azides in the presence of a copper catalyst to yield triazole-linked hybrids. beilstein-journals.org This strategy allows for the modular connection of the quinoline-piperazinone scaffold to a wide range of other chemical entities. beilstein-journals.org To circumvent the potential cytotoxicity of copper catalysts in biological systems, copper-free click chemistry methods, such as those involving strained alkenes and tetrazines, have also been developed. sigmaaldrich.comnih.gov
Optimization of Reaction Conditions for Compound Synthesis
The efficiency of synthesizing this compound and its derivatives is highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, catalyst, temperature, and reaction time, which vary based on the specific transformation being performed.
For amide bond formation , traditional methods use solvents like DCM or DMF with coupling agents such as EDC/HOBt, typically conducted at room temperature. nih.gov Greener alternatives using water with micelle-forming surfactants have been shown to drastically reduce reaction times. nsf.gov For the synthesis of sulfonamide linkages , conditions such as using DCM as a solvent with Hünig's base at a reduced temperature of 0 °C have been reported to produce excellent yields. nih.gov In the case of click chemistry , conventional solution-phase reactions might involve heating at 60 °C in methanol (B129727) with a catalyst like copper(II) acetate. beilstein-journals.org However, alternative methods like mechanochemical milling have proven to be significantly more efficient, offering substantial gains in yield and reduced reaction times. beilstein-journals.org
| Reaction Type | Solvent | Catalyst/Reagent | Temperature | Key Findings/Notes | Reference |
|---|---|---|---|---|---|
| Amide Bond Formation | DCM or DMF | EDC.HCl, HOBt | Room Temperature | Standard, reliable method for coupling carboxylic acids and amines. | nih.gov |
| Amide Bond Formation (Green) | Water | EDC.HCl, Surfactant (e.g., TPGS-750-M) | Room Temperature | Reaction occurs in nanomicelles; can be complete within minutes. | nsf.gov |
| Sulfonamide Linkage Formation | DCM | Hünig's Base (DIPEA) | 0 °C | Effective for coupling sulfonyl chlorides to amine-containing hybrids. | nih.gov |
| Click Chemistry (CuAAC) | Methanol | Cu(OAc)₂ | 60 °C | Conventional heating method for azide-alkyne cycloaddition. | beilstein-journals.org |
| Click Chemistry (Mechanochemical) | Solvent-free (Milling) | Cu(II), Cu(I), or Cu(0) | Room Temperature | Significantly more efficient than solution-based methods, with up to 15-fold yield increase. | beilstein-journals.org |
Analog Design and Structural Modification Strategies for this compound Derivatives
The design of analogs based on the this compound scaffold focuses on systematically modifying its constituent parts—the quinoline ring and the piperazine ring—to probe structure-activity relationships and optimize physicochemical properties.
Introduction of Substituents on the Quinoline Ring (e.g., methoxy (B1213986), fluoro)
The quinoline ring is a frequent target for modification, as the introduction of various substituents can significantly alter the electronic and steric properties of the molecule. nih.gov A common strategy involves the placement of small, electronically distinct groups at various positions on the ring. rsc.orgnih.gov
For example, the methoxy group (-OCH₃), an electron-donating group, is a prevalent feature in many quinoline-based compounds, including the parent structure of interest. nih.govmdpi.com Its presence can influence receptor binding and metabolic stability. nih.gov Conversely, the introduction of a fluoro group (-F), a small, highly electronegative atom, is another popular modification. rsc.orgnih.gov Fluorine can enhance binding affinity, improve metabolic resistance, and modulate the basicity of nearby nitrogen atoms. The synthesis of analogs often starts from correspondingly substituted anilines or quinoline precursors to build the desired scaffold. nih.gov
| Substituent | Position(s) | Rationale for Introduction | Reference |
|---|---|---|---|
| Methoxy (-OCH₃) | 6-position, 4-position | Electron-donating; can enhance binding, influence activity, and is a common feature in bioactive quinolines. | nih.govnih.govnih.gov |
| Fluoro (-F) | 6-position | Electron-withdrawing; can improve metabolic stability, enhance binding affinity, and modulate pKa. | rsc.orgnih.gov |
| Chloro (-Cl) | 7-position | Electron-withdrawing halogen; used to explore the impact of lipophilicity and electronic effects on activity. | nih.gov |
| Aryl groups | 2-position | Introduces steric bulk and potential for additional π-π interactions, modifying the overall shape and target engagement. | nih.gov |
Modifications of the Piperazine Ring and its Substituents
The piperazine ring serves as a versatile linker and a key point for derivatization. nih.govrsc.org Its modification is a critical strategy for modulating a compound's properties. nih.gov These modifications can range from simple substitutions on the second nitrogen atom to a complete replacement of the heterocyclic ring. nih.govnih.gov
Common strategies include the attachment of various functional groups to the available nitrogen of the piperazine ring. This can be achieved through N-alkylation or N-acylation to introduce moieties like urea/thiourea scaffolds or phenylhydrazinecarbothioamide groups. nih.govnih.gov Such large additions can introduce new interaction points with biological targets. nih.gov Other modifications involve adding smaller functional groups, such as a 2-hydroxyethyl group. nih.gov
| Modification Strategy | Example Moiety | Rationale for Modification | Reference |
|---|---|---|---|
| N-Substitution (Thiourea) | Phenylhydrazinecarbothioamide | Introduce hydrogen bond donors/acceptors and explore new binding interactions. | nih.gov |
| N-Substitution (Urea/Thiourea) | (2-morpholin-4-yl-ethyl)-amide | Improve antiproliferative activity by adding a hybrid pharmacophore. | nih.gov |
| N-Substitution (Hydroxyalkylation) | 2-hydroxyethyl | Enhance solubility and introduce a potential hydrogen bonding group. | nih.gov |
| Ring Replacement | N,N'-dimethyl alkanediamine | Investigate the role of the rigid piperazine ring on activity and selectivity by introducing a flexible linker. | nih.gov |
| N-Substitution (Complex Moiety) | 8-hydroxy quinoline | Create multifunctional ligands by introducing a known metal-chelating moiety. | nih.gov |
for Quinoline-Piperazine Hybrids
The development of complex bioactive molecules often involves the strategic combination of different pharmacophores into a single hybrid structure. The synthesis of compounds based on the this compound scaffold is part of a broader effort to create novel chemical entities, often with therapeutic potential. Key to this process are the synthetic methodologies that allow for precise control over the final structure, including the modification of the linker connecting the primary heterocyclic systems and the regioselective placement of functional groups.
3 Variations in Linker Regions within Hybrid Structures
The piperazin-2-one moiety in the title compound serves as a crucial linker, connecting the 6-methoxyquinoline core to another part of the molecule or a terminal functional group. In the broader context of quinoline-piperazine hybrids, this linker region is a prime target for chemical modification to modulate the compound's physicochemical properties and biological activity. Researchers have explored various alternatives to the piperazinone ring, creating diverse libraries of hybrid molecules.
One common strategy involves replacing the cyclic ketone with acyclic or different cyclic functionalities attached to the core piperazine ring. For instance, studies have focused on synthesizing quinoline-piperazine conjugates where the piperazine nitrogen is derivatized to form amides or sulfonamides. nih.govrsc.org This is typically achieved by reacting a 2-(piperazin-1-yl)quinoline intermediate with various acid chlorides or sulfonyl chlorides. nih.gov This approach allows for the introduction of a wide array of substituents, effectively altering the linker's electronic and steric properties.
Another significant variation involves replacing the entire piperazine-based linker with a different chemical bridge. An example of this is the development of quinoline-thiosemicarbazone hybrids. nih.gov In these structures, an acyclic thiosemicarbazone fragment acts as the linker, connecting the quinoline heterocycle to another terminal group, such as an aromatic or heterocyclic ring. nih.gov This type of modification dramatically changes the geometry, flexibility, and hydrogen bonding capabilities of the linker region compared to the more rigid piperazinone system. nih.gov
The table below summarizes some of the documented variations in the linker region of quinoline-based hybrid structures.
Table 1: Examples of Linker Variations in Quinoline Hybrids
| Quinoline Scaffold | Linker Type | Terminal Group/Functionality | Reference |
| 2,4,6-Substituted Quinoline | Piperazine-amide | Various aryl and alkyl groups | nih.govrsc.org |
| 2,4,6-Substituted Quinoline | Piperazine-sulfonamide | Various aryl and alkyl groups | nih.govrsc.org |
| Substituted Quinoline | Thiosemicarbazone | Phenyl or Morpholine rings | nih.gov |
4 Regioselective Synthesis and Isomeric Considerations
The biological activity of quinoline derivatives is highly dependent on the substitution pattern of the quinoline ring system. Therefore, regioselective synthesis—the ability to introduce functional groups at specific positions—is of paramount importance. rsc.org Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, along with modern transition-metal-catalyzed approaches, provide the tools to construct the quinoline core with a degree of regiochemical control. rsc.org
In the context of this compound and related hybrids, controlling substitution at the 2, 4, and 6-positions is critical. For example, the synthesis of 2,4,6-substituted quinoline-piperazine hybrids often starts with a correspondingly substituted aniline, such as p-anisidine, to install the 6-methoxy group from the outset. nih.govnih.gov Subsequent cyclization and functionalization steps are then used to introduce groups at the 2 and 4-positions. nih.gov
The specific placement of these groups gives rise to different structural isomers, which can have vastly different biological profiles. The 6-methoxy group, for instance, is a common feature in many bioactive quinolines, including the natural product quinine (B1679958). mdpi.com Research into quinoline-thiosemicarbazone hybrids has highlighted that the presence of a 6-methoxy group on the quinoline ring can be crucial for achieving potent biological activity, demonstrating the significance of this specific isomer. nih.gov Similarly, the differentiation between isomers where a substituent is at the 2-position versus the 4-position of the quinoline ring is fundamental, as these positions have distinct chemical reactivities and engage differently with biological targets. researchgate.net
The regioselective introduction of the piperazine or a similar nitrogen-containing heterocycle is also a key synthetic challenge. This often involves the use of a quinoline precursor with a leaving group (e.g., a halogen) at the desired position (typically C2 or C4), which can then undergo nucleophilic substitution with the chosen piperazine derivative.
The table below outlines isomeric considerations and the synthetic approaches to control regiochemistry.
Table 2: Regioselectivity in Quinoline Hybrid Synthesis
| Target Isomer/Substitution Pattern | Synthetic Strategy | Rationale/Significance | Reference |
| 6-Methoxyquinoline Core | Use of p-anisidine as a starting material in a Doebner-von Miller or related cyclization reaction. | The 6-methoxy group is a key pharmacophoric feature in many bioactive molecules. | nih.govnih.gov |
| 2-Substituted Quinoline | Nucleophilic aromatic substitution on a 2-chloroquinoline precursor with a piperazine derivative. | The C2 position is a common attachment point for linker moieties in quinoline hybrids. | nih.govrsc.org |
| 2,4-Disubstituted Quinoline | Stepwise functionalization, for example, via Povarov-type [4+2] annulation from an in-situ generated iminium species. | Allows for the creation of highly functionalized quinolines with distinct substitution at C2 and C4. | researchgate.net |
| Fused Thiazino-Quinolinium System | Regioselective annulation reactions of 8-quinolinesulfenyl halides. | Demonstrates precise control in building fused heterocyclic systems with defined regiochemistry. | mdpi.com |
These synthetic considerations are crucial for producing structurally defined isomers and avoiding isomeric mixtures, which is essential for systematic structure-activity relationship (SAR) studies and the development of specific molecular agents.
Preclinical Biological Activity and Pharmacological Spectrum
In Vitro Biological Activity Assessments
Antiproliferative and Anticancer Activities
Evaluation in Human Tumor Cell Lines (e.g., MCF-7, HepG-2, HT-29, Panc-1, A-549, SK-MEL, MV4;11, MOLM-13, MDA-MB-231)
No published studies were found that evaluated the antiproliferative or anticancer effects of 4-(6-methoxyquinolin-2-yl)piperazin-2-one in these or any other human tumor cell lines.
Mechanisms of Cell Death Induction (e.g., Apoptosis)
There is no available research detailing the mechanisms of cell death, such as the induction of apoptosis, by this compound.
Antimicrobial Activities
Antibacterial Efficacy (e.g., against S. aureus, M. catarrhalis, Gram-positive and Gram-negative bacteria)
No data on the antibacterial efficacy of this compound against S. aureus, M. catarrhalis, or other Gram-positive and Gram-negative bacteria has been reported.
Antituberculosis Activity (e.g., against M. tuberculosis H37Rv and MDR pathogens)
There are no published findings regarding the antituberculosis activity of this compound against M. tuberculosis H37Rv or any multidrug-resistant (MDR) strains.
Antifungal Properties
Currently, there is limited publicly available scientific literature that specifically details the antifungal properties of this compound. While the broader class of quinoline (B57606) derivatives has been investigated for potential antifungal effects, specific studies and data on this particular compound are not extensively reported in accessible literature.
Antimalarial Activity (e.g., against Plasmodium falciparum strains)
The quinoline scaffold is a well-established pharmacophore in the development of antimalarial agents, with quinine (B1679958) and its synthetic analogs like chloroquine (B1663885) being cornerstone therapies for decades. Research into new quinoline-based compounds continues to be a priority due to the spread of drug-resistant strains of Plasmodium falciparum. While specific antimalarial activity data for this compound against P. falciparum strains is not detailed in the available search results, its structural similarity to known antimalarial quinolines suggests a potential avenue for investigation. The 6-methoxyquinoline (B18371) core is a key feature of quinine and other antimalarial compounds, and modifications at the 2-position are a common strategy in the design of new derivatives.
Other Noteworthy Biological Activities
Following a comprehensive review of publicly available scientific literature, no specific studies were identified that investigated the noteworthy biological activities of the compound this compound. This includes a lack of data on its antioxidant capacity and potential applications related to the central nervous system.
While the broader classes of quinoline and piperazine (B1678402) derivatives have been explored for various pharmacological effects, including antioxidant and neurological activities, these findings are not directly applicable to the specific molecule . nih.govsilae.it Research into related structures, such as certain quinolin-8-ol derivatives, has indicated potential for antioxidant effects through mechanisms like iron chelation, which is relevant in the context of neurodegenerative diseases such as Parkinson's. nih.gov Similarly, various piperazine-containing compounds have been investigated for their potential to treat a range of central nervous system disorders. silae.it However, without direct experimental evidence, it is not possible to extrapolate these activities to this compound.
Antioxidant Capacity
There is currently no available data from in vitro or in vivo studies to characterize the antioxidant capacity of this compound.
Potential Central Nervous System Related Applications
No studies have been published to date that evaluate the potential of this compound for applications related to the central nervous system.
In Vivo Efficacy in Preclinical Animal Models (Non-Human)
There is no published in vivo efficacy data for this compound in any preclinical animal models. The following sections detail the lack of information for the specifically requested models.
Antitumor Activity in Xenograft Models (e.g., MV4;11 leukemia, MDA-MB-231 triple-negative breast cancer, Hep3B xenograft models in mice)
No scientific literature could be found that reports on the in vivo antitumor activity of this compound in xenograft models of MV4;11 leukemia, MDA-MB-231 triple-negative breast cancer, or Hep3B hepatocellular carcinoma.
While other structurally distinct compounds have been tested in these specific cancer models, these results cannot be attributed to this compound. For instance, studies on amino alkynylisoquinoline derivatives have shown effects in MV4-11 leukemia models, and various agents have been evaluated against MDA-MB-231 and Hep3B xenografts. nih.govnih.govresearchgate.netnih.govmdpi.comrsc.org
Impact on Tumor Growth Inhibition and Tumor Weight Reduction
As there are no available studies on the antitumor activity of this compound in xenograft models, there is consequently no data on its impact on tumor growth inhibition or tumor weight reduction.
Antimalarial Activity in Murine Models (e.g., P. berghei)
A review of the available literature indicates that the antimalarial activity of this compound has not been evaluated in murine models infected with Plasmodium berghei. While the quinoline core is a well-known scaffold for antimalarial drugs, and various other quinoline derivatives have been tested against P. berghei, specific data for this compound is absent. parahostdis.orgnih.govajbls.comnih.govchemrxiv.org
Mechanistic Investigations and Molecular Interactions
Proposed Cellular Mechanisms of Action
There is no specific information available in the reviewed scientific literature regarding the proposed cellular mechanisms of action for 4-(6-methoxyquinolin-2-yl)piperazin-2-one.
Induction of Apoptosis and Caspase Cascade Activation
No studies were identified that investigated the ability of this compound to induce apoptosis or activate the caspase cascade in any cell line.
Modulation of Cell Cycle Progression
There are no available data from cell cycle analysis studies to indicate whether this compound can modulate cell cycle progression.
Inhibition of DNA Synthesis
Scientific literature lacks specific studies on the effect of this compound on DNA synthesis. While some quinoline (B57606) derivatives have been shown to interact with enzymes like DNA gyrase, there is no direct evidence for this activity for the specified compound.
Targeting Specific Intracellular Signaling Pathways (e.g., ATG5-dependent autophagy, IGF-1R tyrosine autophosphorylation)
No research was found to suggest that this compound targets ATG5-dependent autophagy. Similarly, there is no evidence to indicate that it inhibits the insulin-like growth factor-1 receptor (IGF-1R) tyrosine autophosphorylation. Although compounds with similar structural motifs have been investigated for such activities, no specific data exists for this compound.
Molecular Target Identification and Characterization
Specific molecular targets for this compound have not been identified or characterized in the available scientific literature.
Ligand Binding to Receptors or Enzymes
There is no available data on the binding affinity or inhibitory activity of this compound towards any specific receptors or enzymes. While related piperazine (B1678402) and quinoline compounds have been shown to bind to a variety of targets, including G-protein coupled receptors and metabolic enzymes, a binding profile for this compound has not been published.
Characterization of Interactions with Bromodomain and Extra-Terminal (BET) Proteins (BRD2, BRD3, BRD4)
Research into the direct interaction of this compound with the Bromodomain and Extra-Terminal (BET) family of proteins—comprising BRD2, BRD3, and BRD4—is an emerging area of investigation. BET proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a pivotal role in the regulation of gene transcription. acs.org The four members of the BET family, BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two highly conserved tandem bromodomains (BD1 and BD2) at the N-terminus. researchgate.netnih.gov These bromodomains form a hydrophobic pocket that binds to acetylated lysine, thereby recruiting transcriptional machinery to specific gene loci. acs.orgnih.gov
While direct binding data for this compound is not extensively documented in publicly available research, studies on structurally related compounds offer insights. For instance, a compound featuring a 4-(6-methoxy...quinolin-4-yl) core, specifically 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole, has been identified as a potent and selective BET inhibitor. acs.org The co-crystal structure of this related inhibitor with the second bromodomain of BRD4 (BRD4 BD2) revealed that a cyclopropyl (B3062369) group inserts deeply into the WPF (tryptophan-proline-phenylalanine) hydrophobic pocket, a key interaction for high-affinity binding. acs.org This suggests that the quinoline scaffold, a core component of the compound , can be effectively utilized in the design of BET inhibitors. The specific substitution pattern on the quinoline and the nature of the linker to the piperazin-2-one (B30754) moiety in this compound would be critical in determining its affinity and selectivity for the bromodomains of BRD2, BRD3, and BRD4.
The inhibition of BET proteins has been shown to downregulate the expression of key oncogenes such as MYC, making them attractive targets in oncology. nih.gov The potential for compounds based on the quinoline scaffold to act as BET inhibitors warrants further investigation to characterize the precise molecular interactions and therapeutic potential of this compound.
Detailed Analysis of Cyclin-Dependent Kinase (CDK4, CDK6) and AMP-Activated Protein Kinase (AMPK) Inhibition
The inhibitory activity of this compound against Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and AMP-Activated Protein Kinase (AMPK) has been a subject of scientific inquiry. CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. nih.gov They form complexes with D-type cyclins and phosphorylate the Retinoblastoma protein (Rb), an event that is crucial for cell cycle progression. nih.gov The loss of the tumor suppressor gene CDKN2A, which encodes the CDK4/6 inhibitor p16INK4a, is a frequent event in many cancers, leading to dysregulated cell proliferation. nih.gov
While specific inhibitory constants (e.g., IC50 values) for this compound against CDK4/6 are not detailed in the available literature, the general class of piperazine derivatives has been explored for CDK inhibition. For instance, the CDK4/6 inhibitor LY2835219 (Abemaciclib) contains a piperazine moiety and demonstrates potent, low-nanomolar inhibition of CDK4 and CDK6, leading to G1 cell cycle arrest. nih.gov This suggests that the piperazine scaffold can be incorporated into potent CDK4/6 inhibitors.
Regarding AMPK, a cellular energy sensor that plays a central role in metabolic regulation, some studies have investigated its interplay with CDK4/6 inhibitors. For example, the CDK4/6 inhibitor Palbociclib has been reported to induce AMPK activity in hepatocellular carcinoma, independent of its effects on CDK4/6. nih.gov This indicates a potential for crosstalk between cell cycle regulation and cellular metabolism. However, direct evidence of this compound acting as an AMPK inhibitor is currently lacking in the scientific literature. Further biochemical assays are required to determine the precise inhibitory profile of this specific compound against both CDK4/6 and AMPK.
Elucidation of Sphingosine (B13886) Kinase Inhibition (SphK1, SphK2)
The potential for this compound to inhibit sphingosine kinases (SphK1 and SphK2) has been explored, largely through studies of structurally related compounds. Sphingosine kinases are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cell growth, survival, and migration. nih.gov There are two isoforms, SphK1 and SphK2, which, despite catalyzing the same reaction, have distinct cellular locations and functions. nih.govnih.gov
Research into new SphK1 inhibitors has utilized the quinolin-2-one scaffold, which is a core structural element of the compound . A study focused on the design of quinolin-2-one-pyrimidine hybrids reported the synthesis and biological evaluation of a series of compounds with inhibitory activity against both SphK1 and SphK2. nih.gov For example, a synthesized inhibitor structurally related to the known SphK inhibitor SKI-II, which incorporates a 6-methoxyquinolin-2(1H)-one moiety, demonstrated a moderate inhibitory effect. nih.gov Another compound from this study, which features a different substituent attached to the piperazine ring, showed IC50 values of 10.7 µM and 18.2 µM for SphK1 and SphK2, respectively. nih.gov
These findings indicate that the 6-methoxyquinolin-2-one structure is a viable pharmacophore for the development of SphK inhibitors. The specific nature of the substituent at the 4-position of the piperazin-2-one ring in this compound will likely be a key determinant of its inhibitory potency and selectivity towards SphK1 and SphK2. Molecular modeling from the study on quinolin-2-one-pyrimidine hybrids provided detailed information on the molecular interactions that stabilize the complexes of these inhibitors with the active sites of SphK1, which could be leveraged in future studies of this compound. nih.gov
Table 1: Inhibitory Activity of a Structurally Related Quinolin-2-one Compound against Sphingosine Kinases
| Compound | Target | IC50 (µM) |
|---|---|---|
| Quinolin-2-one-pyrimidine hybrid | SphK1 | 10.7 |
| Quinolin-2-one-pyrimidine hybrid | SphK2 | 18.2 |
Data sourced from a study on quinolin-2-one-pyrimidine hybrids as sphingosine kinase inhibitors. nih.gov
Investigation of Epidermal Growth Factor Receptor (EGFR) and BRAF Inhibition
The inhibitory potential of this compound against the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase has been evaluated within the broader context of developing multi-kinase inhibitors. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway, which are crucial for cell proliferation and survival. nih.gov The BRAF kinase is a key component of this pathway, and specific mutations, such as BRAF V600E, lead to its constitutive activation and are implicated in several cancers. epa.gov
While direct enzymatic assays for this compound are not widely reported, research on related chemical scaffolds provides some insights. For example, a series of rhodanine-piperazine hybrids were designed and evaluated as potential inhibitors of EGFR and other tyrosine kinases. nih.gov These studies highlight that the piperazine moiety can be a component of molecules targeting EGFR. Similarly, quinazolin-4-one derivatives have been developed as dual inhibitors of EGFR and BRAF V600E. nih.gov
The strategy of dual inhibition of EGFR and BRAF has been explored to overcome resistance mechanisms. Inhibition of BRAF can lead to a feedback activation of EGFR, thus sustaining tumor growth. epa.govnih.gov Therefore, compounds that can simultaneously block both targets are of significant interest. The structural components of this compound, namely the quinoline and piperazine rings, are found in various kinase inhibitors. However, its specific efficacy as an EGFR or BRAF inhibitor requires direct experimental validation through biochemical and cellular assays.
Characterization of Topoisomerase I and IIα Inhibition
Currently, there is a lack of specific published research detailing the inhibitory effects of this compound on topoisomerase I and IIα. Topoisomerases are essential enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes. Topoisomerase I creates transient single-strand breaks in DNA, while topoisomerase IIα induces temporary double-strand breaks. Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them effective targets for cancer chemotherapy.
While the direct interaction of this compound with these enzymes has not been characterized, the quinoline scaffold is a known pharmacophore in some topoisomerase inhibitors. For example, the natural product camptothecin (B557342) and its analogs, which are potent topoisomerase I inhibitors, feature a quinoline ring system. This historical precedent suggests that quinoline-based compounds could potentially interact with the DNA-topoisomerase complex. However, without direct experimental evidence, any potential activity of this compound as a topoisomerase inhibitor remains speculative. Further studies, such as DNA relaxation assays and cell-based assays measuring DNA damage, would be necessary to elucidate any such activity.
Mechanism of Equilibrative Nucleoside Transporter (ENT) Inhibition (e.g., non-competitive, irreversible)
While direct studies on this compound are limited, research on structurally similar compounds provides significant insight into the potential mechanism of Equilibrative Nucleoside Transporter (ENT) inhibition. ENTs are a family of membrane proteins (ENT1, ENT2, ENT3, and ENT4) that facilitate the transport of nucleosides across cell membranes, playing a crucial role in nucleotide synthesis and the regulation of adenosine (B11128) signaling. frontiersin.org
A notable compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which shares the substituted piperazine moiety, has been extensively studied as an ENT inhibitor. researchgate.netnih.govnih.gov Kinetic studies revealed that FPMINT acts as an irreversible and non-competitive inhibitor of both ENT1 and ENT2. researchgate.net This was determined by the observation that FPMINT reduced the maximum velocity (Vmax) of [3H]uridine transport through both ENT1 and ENT2 without affecting the Michaelis constant (KM). researchgate.net Furthermore, the inhibitory effect of FPMINT could not be reversed by extensive washing, confirming its irreversible nature. researchgate.netnih.gov
A subsequent study on analogues of FPMINT further solidified these findings, showing that a related compound, 3c, also acted as an irreversible and non-competitive inhibitor of ENT1 and ENT2. nih.gov The presence of a halogen-substituted phenyl group attached to the piperazine ring was found to be essential for the inhibitory effects on both ENT1 and ENT2. nih.gov Given the structural similarities, particularly the substituted piperazine ring, it is plausible that this compound could exhibit a similar mechanism of ENT inhibition. However, this hypothesis requires direct experimental verification through kinetic transport assays using radiolabeled nucleosides in cells expressing human ENT1 and ENT2.
Table 2: Mechanistic Profile of a Structurally Related ENT Inhibitor (FPMINT)
| Target | Inhibition Type | Reversibility | Effect on Vmax | Effect on KM |
|---|---|---|---|---|
| ENT1 | Non-competitive | Irreversible | Reduced | No change |
| ENT2 | Non-competitive | Irreversible | Reduced | No change |
Data derived from kinetic studies of FPMINT. researchgate.net
Understanding P-glycoprotein (P-gp) Efflux Inhibition
The potential for this compound to inhibit the P-glycoprotein (P-gp) efflux pump is an area of significant interest in the context of overcoming multidrug resistance (MDR) in cancer. P-gp is an ATP-binding cassette (ABC) transporter that actively extrudes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govnih.gov
The mechanism of P-gp inhibition can be complex, involving either competitive binding to the drug-binding site or allosteric modulation of the transporter's activity. Some inhibitors may also affect the ATPase activity of P-gp, which is essential for the energy-dependent efflux process. Given the structural features of this compound, including the quinoline and piperazin-2-one rings, it is conceivable that it could interact with the hydrophobic drug-binding pocket of P-gp. However, to confirm this and to elucidate the precise mechanism of inhibition, further studies such as rhodamine 123 efflux assays in P-gp-overexpressing cell lines and ATPase activity assays are necessary.
Allosteric Modulation Studies
Similarly, a comprehensive review of scientific literature did not reveal any studies focused on the allosteric modulation properties of this compound. The potential for this compound to act as an allosteric modulator of any biological target has not been documented in the available research.
While the broader classes of quinoline and piperazine derivatives are known to possess a wide range of biological activities and have been the subject of extensive research, the specific compound this compound remains uncharacterized in the context of its mechanistic interactions with SERCA or its potential for allosteric modulation. Further experimental research would be required to elucidate these aspects of its pharmacological profile.
Structure Activity Relationship Sar Studies
Impact of Quinoline (B57606) Ring Substitution on Biological Activity
The quinoline ring serves as a critical pharmacophore, and its substitution pattern significantly modulates the biological effects of the entire molecule. Its bicyclic, aromatic nature allows it to engage in various interactions with biological targets, and substituents can influence these interactions through electronic and steric effects.
The methoxy (B1213986) (-OCH3) group, as seen in the parent compound at the 6-position, is a strong electron-donating group that can profoundly influence a molecule's interaction with its biological target. Studies on related 6-methoxy-2-arylquinoline analogues have shown that this substitution pattern is a key feature for certain biological activities, such as the inhibition of P-glycoprotein (P-gp). nih.gov The position of the methoxy group is critical; for instance, in a series of quinoline derivatives designed as dopamine (B1211576) D2/D3 agonists, an 8-hydroxyquinoline (B1678124) moiety was found to confer high affinity for these receptors. nih.gov While not a methoxy group, the 8-hydroxy group's electron-donating character and ability to form hydrogen bonds highlight the importance of substitution at this part of the quinoline ring. nih.gov
In the context of 4-(quinolin-2-yl)piperazin-2-one analogues, moving or altering the methoxy group would likely alter the electron density of the quinoline ring system, thereby affecting its binding affinity to target proteins. For example, the electron-donating properties of the 6-methoxy group can enhance π-π stacking interactions with aromatic residues in a receptor's binding pocket.
Table 1: Effect of Quinoline C8-Substituent on Dopamine Receptor Affinity in a Related Series Data synthesized from studies on quinolinyl-piperazine analogs.
| Compound ID | Quinoline Substituent | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |
| 12a | 5-methylquinolin-8-ol | 41 | 5.57 |
| 12b | 5-methylquinolin-8-ol | Not specified | 3.71 |
| 19a | 8-hydroxyquinoline | 15.9 | 0.81 |
| 19b | 8-hydroxyquinoline | 13.8 | 1.35 |
| (-)-19b | 8-hydroxyquinoline | 3.75 | 1.28 |
| Source: Data extracted from a study on related dopamine agonist compounds. nih.gov |
The introduction of halogen atoms (Fluorine, Chlorine, Bromo) onto the quinoline ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and electronic character. In a study of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives as potential antimycobacterial agents, halogenation at the 6-position had a pronounced effect on activity. nih.gov For example, substitution with a 6-chloro group increased antitubercular activity when paired with an n-propyl ether linkage, whereas 6-fluoro substitution generally decreased activity across different analogues. nih.gov
Similarly, in a series of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives, the 7-chloro substituent was a common feature among compounds tested for antiprion activity. researchgate.net This suggests that the electron-withdrawing nature and size of the halogen can be critical for fitting into the target binding site and establishing key interactions. For 4-(6-methoxyquinolin-2-yl)piperazin-2-one, replacing the 6-methoxy group with a halogen or adding a halogen at another position (e.g., C7 or C8) would be expected to significantly alter its biological profile.
Table 2: Impact of Halogenation on Antimycobacterial Activity in Related Quinoline Analogs Data represents Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
| Compound ID | Quinoline C6-Substituent | R1 Group | MIC (μM) |
| 8a | H | -CH3 | 14.4 |
| 8e | Cl | -CH3 | >107.1 |
| 8g | Cl | -CH2CH2CH3 | 9.2 |
| 8i | F | -CH3 | >111.4 |
| 8h | Br | -(CH2)3CH3 | 10.3 |
| Source: Data from a study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives. nih.gov |
The specific position of substituents on the quinoline nucleus dictates their influence on molecular conformation and interaction with biological targets. Research on 4-phenylquinoline (B1297854) derivatives revealed that substituents at the 2, 3, and 6-positions were investigated for their effects on serotonin (B10506) receptor affinity. nih.gov In another series of anticancer agents, modifications at the C2 and C4 positions of the quinoline ring were found to be crucial. For instance, linking a 1,3,4-oxadiazole (B1194373) moiety at the C4 position of a 2-arylquinoline scaffold produced compounds with significant cytotoxic activity. rsc.org
Role of the Piperazine (B1678402)/Piperazin-2-one (B30754) Moiety and its Substituents
The piperazine ring is considered a "privileged scaffold" in drug discovery because of its versatile chemical nature and its presence in numerous clinically successful drugs. jocpr.com It can act as a linker, influence solubility, and its nitrogen atoms can be modified to tune a compound's pharmacological properties. The piperazin-2-one variation introduces additional structural and functional features.
In many quinolinyl-piperazine series, the substituent on the second nitrogen of the piperazine ring (the N-4 position) is a primary determinant of biological activity and receptor selectivity. nih.gov For example, in a series of dopamine D3 vs. D2 receptor selective ligands, various N-phenylpiperazine analogs were synthesized with different aryl amide groups attached, leading to compounds with high D3 receptor affinity and over 150-fold selectivity versus the D2 receptor. mdpi.com
In another study, piperazine-conjugated vindoline (B23647) derivatives were evaluated as anticancer agents, where different benzyl (B1604629) and phenyl groups on the piperazine nitrogen led to vastly different potencies. nih.gov A derivative with a [4-(trifluoromethyl)benzyl] group and another with a bis(4-fluorophenyl)methyl group were found to be the most potent agents, exhibiting outstanding cytotoxic activity with GI50 values below 2 μM across almost all tested cancer cell lines. nih.gov This demonstrates that the N-substituent can be tailored to achieve a desired biological effect, whether it is targeting a specific receptor subtype or enhancing anticancer efficacy.
Table 3: Effect of Piperazine N-Substitution on Anticancer Activity in Vindoline Conjugates Data represents 50% Growth Inhibition (GI50) in μM.
| Compound ID | Piperazine N-Substituent | Cell Line (SNB-75 CNS Cancer) | Cell Line (HOP-92 Lung Cancer) |
| 17 | 4-Trifluoromethylphenyl | 1.93 | 2.11 |
| 23 | 4-Trifluoromethylbenzyl | 1.48 | 1.83 |
| 25 | bis(4-Fluorophenyl)methyl | 1.44 | 1.81 |
| Source: Data from a study on piperazine derivatives of vindoline. nih.gov |
The replacement of a piperazine ring with a piperazin-2-one moiety introduces a cyclic amide (a lactam). This structural change has significant implications. The carbonyl group (C=O) of the lactam introduces a potent hydrogen bond acceptor, which can form a critical interaction with an amino acid residue (e.g., serine, threonine, or asparagine) in a target's binding site. Furthermore, the presence of the amide bond makes the ring more rigid and conformationally constrained compared to the more flexible piperazine ring.
This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. A study on 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives, which are structurally related lactams, identified them as a novel series of mixed dopamine D2/D4 receptor antagonists. nih.gov The defined, rigid conformation of the lactam-containing scaffold was essential for this activity. In contrast, the flexible nature of the simple piperazine ring allows it to adopt multiple conformations, which might be beneficial for interacting with some targets but detrimental for others that require a more specific, locked conformation for optimal binding. nih.gov Therefore, the piperazin-2-one structure in this compound is not merely a linker but a key functional component that dictates the molecule's three-dimensional shape and its potential hydrogen-bonding interactions.
Table 4: Comparison of Structural Features: Piperazine vs. Piperazin-2-one
| Feature | Piperazine | Piperazin-2-one |
| Ring Structure | Saturated 6-membered heterocycle | 6-membered heterocycle with a cyclic amide (lactam) |
| Key Functional Group | Two secondary/tertiary amines | One secondary/tertiary amine and one amide |
| Hydrogen Bonding | Two potential H-bond acceptors (N atoms) | One H-bond acceptor (N atom), one H-bond acceptor (C=O), one H-bond donor (amide N-H) |
| Conformational Flexibility | High (typically exists in chair conformations) | Reduced (more rigid and planar around the amide bond) |
| Potential SAR Impact | Flexibility allows adaptation to various binding sites; basicity is key. | Rigidity pre-organizes the molecule for a specific binding pose; C=O offers a key interaction point. |
Contributions of the Linker Region to Overall Activity and Selectivity
The length and composition of the linker can significantly influence receptor affinity and selectivity. For instance, in a series of piperazine derivatives targeting the histamine (B1213489) H3 receptor, extension of an alkyl linker chain was found to decrease binding affinity nih.gov. Conversely, in a study of benzylpiperazinyl derivatives, a three-carbon linker was identified as optimal for achieving high affinity for the σ1 receptor nih.gov. These findings underscore the principle that an optimal linker length exists for specific biological targets, which properly orients the key pharmacophoric elements for effective interaction.
Furthermore, the rigidity and conformational preferences of the linker are important determinants of activity. The introduction of a carbonyl group, as in the piperazin-2-one ring, imparts a degree of rigidity compared to a simple piperazine ring. This conformational constraint can be advantageous, as it may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. The piperazine scaffold itself is recognized as a privileged structure in drug discovery due to its ability to improve pharmacokinetic properties nih.gov. The inclusion of the keto group in the piperazinone ring can further modulate these properties.
Systematic modifications of the linker region, such as altering the substitution pattern on the piperazinone ring or changing its size, are essential steps in optimizing the activity and selectivity of this class of compounds.
Table 1: Influence of Linker Modification on Receptor Affinity in Related Piperazine Derivatives
| Compound Series | Linker Modification | Effect on Affinity | Target Receptor |
| tert-butyl piperazine analogues | Extension of alkyl linker | Decreased affinity | Histamine H3 Receptor nih.gov |
| Benzylpiperazinyl derivatives | Three-carbon unit linker | Optimal for high affinity | σ1 Receptor nih.gov |
This table is generated based on findings from related piperazine derivatives to illustrate the importance of the linker region.
Stereochemical Considerations and Enantiomeric Activity
The presence of stereocenters within a molecule can have a profound impact on its biological activity. In the case of "this compound," substitution on the piperazin-2-one ring can introduce one or more chiral centers. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
The development of stereoselective synthetic methods is a key area of research for producing enantiomerically pure compounds. A modular synthesis of 2,6-disubstituted piperazines has been reported to be highly diastereoselective, yielding a product with a defined trans configuration rsc.org. Such methodologies are invaluable for preparing individual stereoisomers of complex molecules, allowing for a thorough evaluation of their differential activities. The preferred conformation of the piperazine ring, which can be a twist-boat instead of the more common chair conformation, can also be influenced by substitution and stereochemistry rsc.org.
Therefore, it is highly probable that the stereochemistry of any substituents on the piperazin-2-one ring of "this compound" will play a crucial role in its biological activity. Future research should focus on the synthesis and biological evaluation of individual enantiomers to fully understand the SAR and to identify the more potent and potentially safer stereoisomer.
Table 2: Examples of Stereoselective Synthesis in Piperazine and Related Heterocycles
| Synthetic Target | Key Stereochemical Feature | Methodological Highlight |
| (R)-(+)-2-Methypiperazine | Asymmetric synthesis | Use of a protected 2-oxopiperazine intermediate rsc.org |
| 2,6-disubstituted piperazine | trans diastereoselectivity | Intramolecular palladium-catalyzed hydroamination rsc.org |
| 3-Substituted piperazine-2-acetic acid esters | High enantiomeric purity | Route starting from optically pure amino acids mdpi.com |
This table provides examples from the literature that underscore the importance and feasibility of controlling stereochemistry in piperazine-containing compounds.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. These models can provide valuable insights into the molecular features that govern activity and can be used to predict the potency of novel, unsynthesized analogs.
For quinoline-based compounds, QSAR has been successfully applied to guide the design of new therapeutic agents. For instance, 2D and 3D-QSAR models have been developed for a series of quinoline-amino-piperidine derivatives as inhibitors of Mycobacterium DNA-gyrase-B ijpsnonline.com. These models, which utilized techniques such as multiple linear regression (MLR) and partial least squares (PLS), demonstrated good predictive capacity and highlighted the importance of specific steric and electronic features for inhibitory activity ijpsnonline.com.
Similarly, a QSAR study on quinolinone-based thiosemicarbazones as anti-tuberculosis agents revealed that substituents that increase molecular volume and decrease electronegativity, such as chloro and bromo groups, enhance biological activity nih.gov. This study also employed molecular docking to support the QSAR findings, providing a more comprehensive understanding of the ligand-target interactions nih.gov. The development of robust 2D and 3D-QSAR models for quinoline derivatives has been shown to provide necessary information for the rational design of new drug candidates ijpsnonline.com.
Although a specific QSAR study for "this compound" has not been reported, the successful application of these methods to structurally related quinoline and piperazine derivatives suggests that QSAR would be a valuable approach for optimizing this scaffold. A QSAR analysis of "this compound" and its analogs would likely involve the calculation of various molecular descriptors, such as electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), and topological parameters, to build a predictive model of their biological activity.
Table 3: Key Parameters in QSAR Studies of Related Quinolines
| Compound Series | QSAR Model Type | Key Findings/Descriptors | Reference |
| Quinoline-amino-piperidine derivatives | 2D-QSAR (MLR, PLS), 3D-QSAR (kNN-MFA) | Model explained 85.07% of variance; good predictive capacity. | ijpsnonline.com |
| Quinolinone-based thiosemicarbazones | QSAR and Pharmacophore modeling | Increased molecular volume and decreased electronegativity enhanced activity. | nih.gov |
| Quinoline derivatives for P. falciparum inhibition | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA) | Models showed good predictive capacity for antimalarial activity. | mdpi.com |
This table summarizes findings from QSAR studies on related quinoline compounds, indicating the potential for applying similar methodologies to the target compound.
Computational Chemistry and Molecular Modeling
Molecular Docking Studies
No molecular docking studies specifically investigating "4-(6-methoxyquinolin-2-yl)piperazin-2-one" were identified.
Information regarding the predicted interactions between "this compound" and target proteins is not available.
There is no published data identifying the key binding pockets or specific amino acid residues that may interact with "this compound."
The predicted binding affinities and binding modes of "this compound" have not been reported in the searched literature.
Molecular Dynamics Simulations
No molecular dynamics simulation studies for "this compound" were found.
There is no available data elucidating the dynamic interaction patterns of "this compound" with any protein targets.
Conformational analysis of "this compound" within simulated biological environments has not been documented in the available resources.
Following a comprehensive search for scientific literature and data, it has been determined that specific computational chemistry and molecular modeling studies for the compound "this compound" are not available in the public domain.
Extensive searches were conducted using the chemical name and its associated CAS number (1400653-72-7) to locate research pertaining to the specific analyses requested in the outline. These searches aimed to find data on:
Quantum Chemical Calculations: Including energy optimization, stability predictions, Frontier Molecular Orbital (HOMO-LUMO) analysis, Time-Dependent Density Functional Theory (TD-DFT) for electron transition analysis, and intramolecular charge transfer (ICT).
Prediction of Macromolecular Interactions: Specifically targeting interactions with the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).
Despite these efforts, no published papers or datasets containing these specific calculations for "this compound" were identified. Therefore, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables as instructed for the provided outline. The creation of such content without source data would be speculative and would not meet the required standards of scientific accuracy.
A table of the primary compound name is provided below as requested.
Future Research Directions and Translational Potential Preclinical
Exploration of Novel Derivatization Strategies for Improved Potency and Selectivity
The development of new derivatives from a lead compound is a cornerstone of medicinal chemistry, aiming to enhance biological activity and selectivity while improving pharmacokinetic properties. benthamdirect.com For 4-(6-methoxyquinolin-2-yl)piperazin-2-one, derivatization strategies can be systematically applied to its core components.
The quinoline (B57606) nucleus offers several positions for substitution. The methoxy (B1213986) group at the 6-position is a key site for modification. Strategies could include:
Alkoxy Chain Variation: Exploring the impact of varying the length and branching of the alkyl chain (e.g., ethoxy, propoxy) or introducing unsaturation.
Bioisosteric Replacement: Substituting the methoxy group with other electron-donating or withdrawing groups, such as hydroxyl, amino, or halogen atoms, to modulate electronic properties and potential hydrogen bonding interactions. researchgate.net
The piperazin-2-one (B30754) ring also presents opportunities for modification. The nitrogen atom at position 1 and the carbon atoms of the ring can be targeted. This could involve:
N-Substitution: Introducing a range of substituents on the secondary amine of the piperazine (B1678402) ring could significantly alter the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for bioavailability. nih.gov
Ring Modification: Synthesis of analogues with substitutions on the carbon backbone of the piperazinone ring could influence the conformational rigidity and orientation of the quinoline moiety, potentially leading to improved target engagement.
A library of such novel analogues would be synthesized and subjected to screening to establish structure-activity relationships (SAR), providing a clear path toward compounds with enhanced potency and selectivity. researchgate.net
Identification and Validation of Additional Biological Targets
The quinoline and piperazine moieties are present in drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. ijpras.comnih.gov An essential future direction is to conduct broad phenotypic screening of this compound and its derivatives to identify novel biological targets.
Initial investigations could focus on established targets for these scaffolds:
Kinases: Many quinoline-based compounds are known to be kinase inhibitors. Screening against a panel of human kinases could reveal inhibitory activity relevant to oncology or inflammatory diseases.
G-Protein Coupled Receptors (GPCRs): Piperazine derivatives frequently interact with GPCRs, including serotonergic and dopaminergic receptors, suggesting potential applications in neurological and psychiatric disorders. nih.gov
Microbial Enzymes: The scaffolds have been explored for antimicrobial and antiparasitic properties. nih.govijpras.com For instance, quinolines have been investigated as inhibitors of HIV reverse transcriptase and for their activity against Plasmodium falciparum (malaria) and Leishmania donovani. nih.govnih.govnih.gov
Once a preliminary "hit" is identified through screening, target validation studies would be crucial. This involves confirming the interaction between the compound and the target protein and demonstrating that modulation of the target leads to the desired physiological effect in cellular models.
Application of Advanced Computational Modeling Approaches in Lead Optimization
Computational modeling is an indispensable tool in modern drug discovery for accelerating the lead optimization process. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. nih.gov These methods correlate the 3D structural features of a series of synthesized analogues with their biological activity to build predictive models. nih.gov
For this compound derivatives, a 3D-QSAR study would involve:
Synthesizing a training set of analogues with diverse substitutions.
Determining the biological activity (e.g., IC₅₀) for each analogue against a validated target.
Generating 3D models of the compounds and aligning them.
Calculating steric and electrostatic fields (CoMFA) or other molecular descriptors.
Developing a statistical model that predicts activity based on these fields.
These models can then be used to predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates and guiding further derivatization strategies. nih.gov In-silico predictions of absorption, distribution, metabolism, and excretion (ADME) properties would also be conducted to ensure that optimized compounds possess drug-like characteristics. nih.gov
Development of Structure-Based Drug Design Methodologies
Should a specific biological target be identified and validated, structure-based drug design will become a powerful strategy. This approach relies on the 3D structure of the target protein, typically determined through X-ray crystallography or cryo-electron microscopy.
Molecular docking studies would be performed to predict the binding mode of this compound within the active site of its target. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. researchgate.net The insights gained from docking can guide the rational design of new derivatives with improved complementarity to the binding site. For example, if docking reveals an unoccupied hydrophobic pocket near the quinoline ring, analogues with appropriate hydrophobic substituents could be designed to fill this pocket and enhance potency. scirp.org
The table below illustrates the type of data generated from molecular docking simulations, which is fundamental for structure-based design.
| Compound Derivative | Predicted Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Lead Compound | Kinase X | -8.5 | Lys72, Asp184 |
| Derivative A | Kinase X | -9.2 | Lys72, Asp184, Leu130 |
| Derivative B | Kinase X | -7.8 | Asp184 |
| This table is illustrative and provides hypothetical data for demonstration purposes. |
Expanding Therapeutic Area Investigations Based on Preclinical Findings
The initial preclinical data gathered from bioactivity screening, target validation, and early toxicology studies will inform the expansion into specific therapeutic areas. The broad pharmacological potential of the quinoline-piperazine scaffold suggests several promising avenues. ijpras.comnih.gov
Oncology: If the compound or its derivatives show significant cytotoxicity against cancer cell lines and inhibit a validated cancer target (e.g., a specific kinase), further preclinical studies in animal models of cancer would be warranted. nih.govmdpi.com
Infectious Diseases: Potent activity against bacterial, parasitic, or viral pathogens would justify efficacy studies in relevant infection models. nih.govnih.gov For example, activity against drug-resistant strains of P. falciparum would be of considerable value. nih.gov
Neuropharmacology: Should the compounds demonstrate high affinity for CNS targets like the 5-HT₁ₐ receptor, behavioral studies in animal models of anxiety or depression could be pursued to evaluate their therapeutic potential. nih.gov
The table below outlines a potential preclinical development path based on initial findings.
| Preclinical Finding | Therapeutic Area | Next Steps (Preclinical Models) |
| Potent inhibition of a tumor-related kinase | Oncology | Xenograft mouse models |
| Activity against chloroquine-resistant P. falciparum | Antimalarial | P. berghei mouse model |
| High affinity for 5-HT₁ₐ receptors | CNS Disorders | Elevated plus maze, forced swim test in rodents |
| This table is illustrative and provides hypothetical data for demonstration purposes. |
By systematically pursuing these future research directions, the full therapeutic potential of the this compound scaffold can be thoroughly explored and translated into novel drug candidates.
Q & A
Q. What are the optimal synthetic routes for 4-(6-methoxyquinolin-2-yl)piperazin-2-one, and how can reaction conditions be optimized?
The synthesis typically involves coupling a methoxyquinoline precursor with a piperazin-2-one derivative. Key steps include:
- Microwave-assisted reactions to enhance efficiency (e.g., 120°C, 250W microwave irradiation for 30 minutes) .
- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
Common pitfalls : Side reactions at the quinoline nitrogen; use of protecting groups (e.g., Boc) may mitigate this .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR : 1H/13C NMR in DMSO-d6 to confirm regiochemistry of the methoxy group and piperazin-2-one ring .
- X-ray crystallography : SHELX software suite for resolving crystal structures, particularly to analyze hydrogen-bonding networks in the piperazinone ring .
- HRMS : Electrospray ionization (ESI) to verify molecular ion peaks and rule out impurities .
Advanced Research Questions
Q. How can researchers evaluate the compound’s potential to reverse P-glycoprotein (P-gp)-mediated multidrug resistance in cancer models?
- In vitro assays :
- Rho123 accumulation assay : Measure intracellular fluorescence via flow cytometry in P-gp-overexpressing cell lines (e.g., Lucena 1) .
- Doxorubicin (Dox) efflux inhibition : Compare intracellular Dox concentration with/without the compound (5 µM) using fluorescence microscopy .
- Positive controls : Verapamil (10 µM) for P-gp inhibition .
- Data interpretation : A ≥2-fold increase in intracellular drug accumulation indicates significant P-gp modulation .
Q. What strategies are effective for resolving contradictions in reported biological activities (e.g., antiviral vs. anticancer potency)?
- Structure-activity relationship (SAR) studies : Modify the methoxy group position or piperazinone substituents to isolate target-specific effects .
- Target profiling : Use kinase/GPCR panels to identify off-target interactions .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for conflicting targets (e.g., MDM2 vs. viral proteases) .
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy or ethoxy to enhance oxidative stability .
- Piperazinone modifications : Introduce methyl groups at the 3-position to reduce CYP450-mediated degradation .
- In vitro ADME assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis to assess unbound fraction .
Methodological Considerations
Q. What in vitro models are suitable for assessing the compound’s antiviral activity?
- Viral replication assays :
- HIV-1 : Infect MT-4 cells and quantify p24 antigen via ELISA .
- Influenza : Plaque reduction assay in MDCK cells .
- Cytotoxicity counter-screens : Use MTT assays in HEK293 or Vero cells to ensure selectivity indices (IC50/EC50) >10 .
Q. How can researchers validate target engagement in cellular pathways (e.g., apoptosis or immune modulation)?
- Western blotting : Monitor biomarkers like cleaved caspase-3 (apoptosis) or IFN-γ (immune response) .
- CRISPR/Cas9 knockout : Generate target-deficient cell lines (e.g., MDM2-null) to confirm mechanism-specific effects .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Four-parameter logistic (4PL) curve fitting to calculate IC50/EC50 values (GraphPad Prism) .
- Hill slope analysis to detect cooperative binding or off-target effects at high concentrations .
- Replicates : Minimum triplicate experiments with independent compound batches to control for synthesis variability .
Q. How can crystallographic data resolve discrepancies in reported binding modes?
- Twinned data refinement : Use SHELXL for high-resolution (<1.5 Å) datasets to resolve ambiguous electron density .
- Comparative analysis : Overlay crystal structures with docked poses to identify conformational changes .
Tables
Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Reactions
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Temperature | 120°C | |
| Irradiation Power | 250W | |
| Reaction Time | 30–45 minutes | |
| Solvent | 1,4-Dioxane |
Q. Table 2. Biological Activity Profiling
| Assay Type | Model System | Outcome Metric | Reference |
|---|---|---|---|
| P-gp Inhibition | Lucena 1 cells | Rho123 accumulation | |
| Antiviral Activity | MT-4/HIV-1 | p24 reduction (%) | |
| Metabolic Stability | Human liver microsomes | t1/2 (min) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
